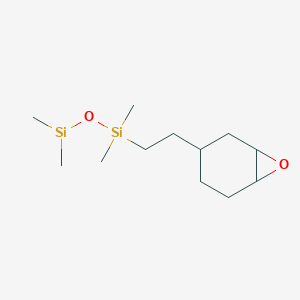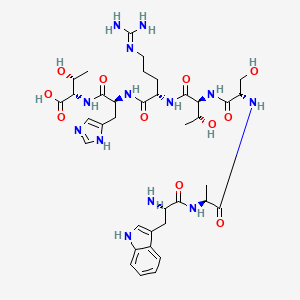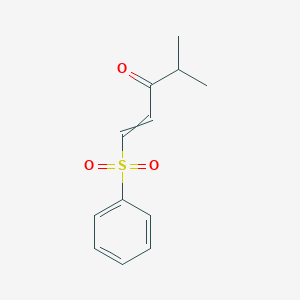![molecular formula C8H16O3Si B14284716 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate CAS No. 119171-41-4](/img/structure/B14284716.png)
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate is an organosilicon compound that features a hydroxy(dimethyl)silyl group attached to a propyl chain, which is further connected to a prop-2-enoate (acrylate) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate typically involves the reaction of 3-chloropropyl dimethylsilanol with acrylic acid or its derivatives under suitable conditions. The reaction can be catalyzed by bases such as triethylamine or pyridine to facilitate the esterification process. The general reaction scheme is as follows:
3-chloropropyl dimethylsilanol+acrylic acid→3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation or chromatography is essential to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acrylate group can be reduced to form the corresponding alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[Oxodimethylsilyl]propyl prop-2-enoate.
Reduction: Formation of 3-[Hydroxy(dimethyl)silyl]propyl propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins.
Organic Synthesis: Acts as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate involves its ability to form stable covalent bonds with various substrates. The hydroxy group can participate in hydrogen bonding and nucleophilic attacks, while the acrylate group can undergo polymerization reactions. These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[Hydroxy(dimethyl)silyl]propyl methacrylate
- 3-[Hydroxy(dimethyl)silyl]propyl acrylate
- 3-[Hydroxy(dimethyl)silyl]propyl but-2-enoate
Uniqueness
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate is unique due to its specific combination of a hydroxy(dimethyl)silyl group and a prop-2-enoate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
119171-41-4 |
|---|---|
Molecular Formula |
C8H16O3Si |
Molecular Weight |
188.30 g/mol |
IUPAC Name |
3-[hydroxy(dimethyl)silyl]propyl prop-2-enoate |
InChI |
InChI=1S/C8H16O3Si/c1-4-8(9)11-6-5-7-12(2,3)10/h4,10H,1,5-7H2,2-3H3 |
InChI Key |
MTPUQNANTIHVJG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCOC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/no-structure.png)

![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)




![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)

![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
